Cas no 2172128-29-7 (2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)

2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid
- 2172128-29-7
- EN300-1474513
- 2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid
-
- インチ: 1S/C25H21ClN2O6/c1-28(34-14-23(29)30)24(31)15-10-11-22(21(26)12-15)27-25(32)33-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,27,32)(H,29,30)
- InChIKey: JIPAPAZBMDUJGH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(N(C)OCC(=O)O)=O)C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 480.1088141g/mol
- どういたいしつりょう: 480.1088141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 729
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474513-50mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1474513-1000mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474513-1.0g |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1474513-500mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474513-2500mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1474513-5000mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1474513-100mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1474513-250mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474513-10000mg |
2-({1-[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}oxy)acetic acid |
2172128-29-7 | 10000mg |
$14487.0 | 2023-09-29 |
2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acidに関する追加情報
Introduction to 2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic Acid (CAS No. 2172128-29-7)
2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid, identified by its CAS number 2172128-29-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid is characterized by its complex arrangement of functional groups, including a chloro-substituted phenyl ring, a fluorenylmethoxycarbonyl moiety, and an N-methylformamido group. These structural features contribute to its unique chemical properties and biological interactions, which are being explored in various research settings.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The presence of multiple pharmacophoric units in 2-(1-3-chloro-4-(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid makes it a versatile scaffold for designing molecules with enhanced binding affinity and selectivity. This compound has been investigated for its potential to interact with specific targets within cellular machinery, thereby influencing disease-related processes.
One of the most compelling aspects of this compound is its ability to engage with enzymes and receptors that play critical roles in signal transduction and metabolic pathways. For instance, studies have suggested that the fluorenylmethoxycarbonyl (Fmoc) group in its structure may enhance the stability and solubility of the molecule, facilitating its absorption and distribution within biological systems. Additionally, the N-methylformamido moiety could contribute to its interactions with proteins by forming hydrogen bonds or participating in hydrophobic interactions.
The chloro-substituted phenyl ring is another key feature that contributes to the compound's pharmacological profile. Chlorinated aromatic compounds are well-known for their ability to modulate enzyme activity and receptor binding. In particular, the 3-chloro substituent on the phenyl ring may enhance the compound's interaction with certain enzymes by increasing its lipophilicity or altering its electronic properties. These characteristics make 2-(1-chloro-4-(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid a promising candidate for further investigation in drug discovery efforts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-(1-chloro-4-(9H-fluoren-9-ylmethoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid. These tools have been instrumental in identifying potential lead compounds and optimizing their structures for improved efficacy. By leveraging these technologies, scientists have been able to design derivatives of this compound that exhibit enhanced biological activity while maintaining favorable pharmacokinetic properties.
In addition to its potential therapeutic applications, 2-(1-chloro-p-(fluorenylmethoxycarbonyl)aminophenyl)-N-methylformamido}oxy)acetic acid has also been studied for its role in chemical biology research. Its complex structure provides a valuable tool for understanding the mechanisms of various biological processes. Researchers have utilized this compound to probe the function of key enzymes and receptors, gaining insights into how these molecules contribute to health and disease.
The synthesis of CAS No. 2172128-29 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each functional group must be meticulously controlled to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development efforts.
The pharmacokinetic properties of CAS 2172128297, including its absorption, distribution, metabolism, and excretion (ADME), are critical factors that determine its potential as a therapeutic agent. Studies have shown that modifications to its structure can significantly impact these properties. By fine-tuning the molecular design, researchers can enhance the bioavailability and target specificity of this compound, making it more effective in treating various diseases.
The safety profile of CAS No 2172128297 is another important consideration in its development as a drug candidate. Preclinical studies have been conducted to evaluate its toxicity and potential side effects. These studies provide essential data for assessing the risks associated with using this compound in humans. By ensuring its safety profile meets regulatory standards, researchers can move forward with clinical trials to evaluate its efficacy in treating human diseases.
In conclusion, 2-{(1-chloro-p-(fluorenylmethoxycarbonyl)aminophenyl)-N-methylformamido}oxy]acetic acid (CAS No. 2172128297) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing molecules with enhanced biological activity. Ongoing studies are exploring its interactions with enzymes and receptors, as well as its pharmacokinetic properties. With further research and development, this compound could emerge as a valuable therapeutic agent for treating various diseases.
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